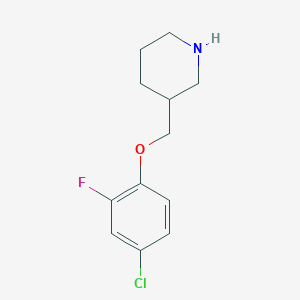

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether

Description

Properties

IUPAC Name |

3-[(4-chloro-2-fluorophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTMSWAKKHHNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether typically involves the reaction of 4-chloro-2-fluorophenol with 3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through column chromatography .

Chemical Reactions Analysis

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenyl Groups

2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride

- Key Differences : Replaces the 2-fluoro substituent with a methyl group and retains chlorine at the 4-position.

- Impact : Increased steric bulk from the methyl group may reduce BBB permeability compared to the fluorine-substituted analogue. Fluorine’s electronegativity enhances binding interactions in target proteins, which methyl lacks .

4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride

- Key Differences : Substitutes the phenyl ring with a naphthyl group.

Analogues with Heterocyclic Core Modifications

NSC777205 and NSC777207 (3-(4-Chloro-2-fluorophenyl)-benzo[e][1,3]oxazine derivatives)

- Key Differences : Replace the ether linkage with a benzo[e][1,3]oxazine ring. NSC777207 includes an additional 7-methoxy group.

- Impact :

Table 1: Physicochemical Comparison of NSC777205 and NSC777207

| Property | NSC777205 | NSC777207 |

|---|---|---|

| Molecular Weight | 358.8 g/mol | 388.8 g/mol |

| cLogP | 3.2 | 2.8 |

| BBB Permeability (in silico) | High (2× NSC777207) | Moderate |

| Solubility (mg/mL) | 0.12 | 0.35 |

CCL-2d (3-(4-Chloro-2-fluorophenyl)-7-methoxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)

Analogues with Alternate Heterocycles

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde

- Key Differences : Replaces the piperidinylmethyl ether with a furan-carbaldehyde group.

- The aldehyde group may confer reactivity, limiting in vivo utility compared to the ether’s stability .

AstraZeneca’s Piperidine Derivatives (Patent Example)

- Key Differences : Features a piperidin-4-ylmethyl group with substituents (e.g., methyl) on the piperidine ring.

Pharmacokinetic and Toxicity Considerations

- 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether balances lipophilicity (cLogP ~2.5–3.0) and molecular weight (<400 g/mol), adhering to Lipinski’s rules for oral bioavailability.

- Acute Toxicity : Rat LD50 estimates for related compounds (e.g., NSC777205) suggest low acute toxicity, a trend likely shared by the target compound .

- BBB Penetration : Fluorine’s small size and electronegativity favor BBB permeability over bulkier substituents (e.g., methyl, methoxy) .

Biological Activity

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether, with the CAS number 946680-45-1, is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The molecular formula of 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether is C12H15ClFNO. The synthesis typically involves the reaction of 4-chloro-2-fluorophenol with piperidine under specific conditions, often utilizing solvents such as dichloromethane or toluene. The reaction may require heating and the presence of bases to facilitate the formation of the ether linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring and phenyl ether moiety enhance its binding affinity, potentially leading to enzyme inhibition or modulation of receptor functions. For instance, it may inhibit kinases involved in cancer pathways or modulate neurotransmitter systems .

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit notable anticancer properties. For example, compounds structurally similar to 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether have shown cytotoxic effects in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in hypopharyngeal tumor cells, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects

The compound may also interact with cholinergic systems. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of similar piperidine derivatives on FaDu hypopharyngeal tumor cells, revealing improved apoptosis induction compared to standard treatments like bleomycin .

- Cholinesterase Inhibition : Research on related compounds found that they effectively inhibited AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts, which could improve cognitive functions in models of neurodegeneration .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether, and how are intermediates characterized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloro-fluorophenyl moiety can be introduced via Ullmann coupling or Mitsunobu reactions, while the piperidinylmethyl ether group is formed through alkylation. Intermediates are characterized using / NMR (to confirm regiochemistry) and mass spectrometry (for molecular weight validation). Crystallization conditions (e.g., solvent polarity, temperature gradients) are optimized based on analogous compounds .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction is performed using programs like SHELX for structure solution and refinement . ORTEP-III (with GUI) visualizes thermal ellipsoids and molecular geometry . Key validation steps include checking R-factors (<0.05 for high-quality data), bond-length accuracy (±0.01 Å), and resolving disorder in flexible groups (e.g., piperidine rings) .

Q. What safety protocols are critical during handling and disposal?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact. Waste is segregated into halogenated organic containers and processed via incineration (≥1200°C) to avoid environmental release of chloro/fluoro byproducts. Safety protocols align with H303/H313/H333 hazard statements .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodology : Solvent effects (e.g., DMSO vs. CDCl) and dynamic processes (e.g., ring puckering in piperidine) may cause signal splitting. Use variable-temperature NMR to identify conformational exchange. Isotopic labeling (e.g., -enriched analogs) or 2D experiments (COSY, NOESY) clarify coupling interactions .

Q. What computational strategies optimize docking studies for this compound’s pharmacological potential?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) uses PubChem-derived 3D structures (Canonical SMILES) for target binding. Solvation effects are modeled with implicit solvent (GBSA), and binding affinities are validated via MD simulations (NAMD/GROMACS) to assess stability .

Q. How do environmental degradation pathways impact toxicity assessments?

- Methodology : Hydrolytic stability is tested at varying pH (1–14) and temperatures (25–60°C). LC-MS/MS identifies degradation products (e.g., chlorofluorophenols). Ecotoxicity is evaluated using Daphnia magna assays (OECD 202 guidelines) .

Q. What strategies address low yields in large-scale synthesis?

- Methodology : Reaction optimization via DoE (Design of Experiments) identifies critical factors (e.g., catalyst loading, solvent polarity). Flow chemistry improves heat/mass transfer for exothermic steps. Purity is enhanced using preparative HPLC (C18 columns, acetonitrile/water gradients) .

Q. How are crystallization challenges (e.g., twinning) resolved for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.